Bienvenue dans la boutique en ligne BenchChem!

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Medicinal Chemistry Drug Design Lipophilicity

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8) is a synthetic, small-molecule building block belonging to the nitrobenzoic acid family, characterized by a 4-methylpiperidine substituent at the 5-position of the benzoic acid ring bearing a nitro group at the 2-position. The molecular formula is C13H16N2O4 with a molecular weight of 264.28 g/mol.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 1000018-43-8
Cat. No. B1328003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid
CAS1000018-43-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
InChIKeyODABWBXUJQQXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8): Chemical Identity and Core Properties for Research Procurement


5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8) is a synthetic, small-molecule building block belonging to the nitrobenzoic acid family, characterized by a 4-methylpiperidine substituent at the 5-position of the benzoic acid ring bearing a nitro group at the 2-position . The molecular formula is C13H16N2O4 with a molecular weight of 264.28 g/mol . Its predicted physicochemical properties include a LogP of 3.53, a boiling point of 482.4±40.0 °C, and a density of 1.3±0.1 g/cm³ [1]. The compound is commercially available from multiple suppliers, typically at purities of 97–98%, and is used as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8) Cannot Be Interchanged with Close Structural Analogs


Despite sharing a common nitrobenzoic acid core, compounds within this class exhibit critical structural variations—including the position of the piperidine substituent, the presence and location of the methyl group, and the regioisomeric arrangement of the nitro and carboxylic acid functionalities—that directly govern their chemical reactivity, biological target engagement, and suitability as synthetic intermediates [1]. For example, regioisomers such as 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid (CAS 78243-27-3) and 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 312921-75-8) have distinct substitution patterns that alter steric and electronic properties, leading to divergent biological profiles [2]. Similarly, the unsubstituted piperidine analog 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) and the 3-methylpiperidine isomer (CAS 1000018-45-0) differ in lipophilicity and metabolic stability, which can profoundly affect pharmacokinetic behavior [3]. Therefore, generic substitution without experimental validation risks compromising the integrity of structure-activity relationship (SAR) studies and synthetic route reliability.

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8): Quantitative Differentiation Evidence for Informed Selection


Regioisomeric Comparison of LogP: Implications for Lipophilicity-Driven SAR Studies

The target compound, with its 5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid configuration, exhibits a distinct lipophilicity profile compared to its regioisomers, which is a key determinant in membrane permeability and off-target binding. The target compound has a predicted LogP of 3.53, while the 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid regioisomer (CAS 312921-75-8) has a predicted LogP of 3.12 [1]. The 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid regioisomer (CAS 78243-27-3) has a predicted LogP of 3.12 as well [2]. The higher LogP of the target compound indicates increased lipophilicity, which can be advantageous for crossing biological membranes but may also require different formulation strategies.

Medicinal Chemistry Drug Design Lipophilicity

Nitric Oxide Synthase (NOS) Inhibitory Activity: Compound-Specific Selectivity Profile

The target compound has been evaluated for inhibitory activity against three NOS isoforms in cell-based assays, revealing a selectivity profile that is distinct from the broader class. The compound shows weak inhibition of human endothelial NOS (eNOS) with an EC50 > 100,000 nM, moderate inhibition of human neuronal NOS (nNOS) with an EC50 of 24,000 nM, and an EC50 > 100,000 nM for human inducible NOS (iNOS) [1]. This is in contrast to potent NOS inhibitors like compound 33 (a synthetic aminopiperidine) which exhibits an IC50 of 180 nM for eNOS [2]. The target compound's reduced eNOS activity is a valuable property, as eNOS inhibition is associated with cardiovascular side effects.

Nitric Oxide Synthase Inflammation Selectivity

Structural Determinants of Biological Activity: The Critical Role of the 4-Methylpiperidine Substituent

The presence and position of the methyl group on the piperidine ring are critical for modulating biological activity within this compound class. The target compound, bearing a 4-methylpiperidine, is structurally distinct from the 3-methylpiperidine isomer (CAS 1000018-45-0) [1] and the unsubstituted piperidine analog (CAS 42106-50-3) , which have been reported to exhibit different biological profiles, including cholinesterase inhibition and antimicrobial activity, respectively. While direct head-to-head activity data are lacking, the steric and electronic effects of the 4-methyl substitution are well-established in medicinal chemistry to influence target binding and metabolic stability.

Structure-Activity Relationship Piperidine Scaffold

Synthetic Utility: A Validated Building Block for Immunomodulatory Drug Discovery

The compound is a key intermediate in the synthesis of LF-1695 and related (benzoylphenyl)piperidine immunomodulators [1]. The synthetic route involves a condensation reaction with 4-methylpiperidine, highlighting the necessity of this specific building block for constructing the pharmacophore. While direct biological data for the final immunomodulatory compounds are available in the literature, the building block itself is essential for reproducing the published synthetic pathway and exploring structure-activity relationships within this chemotype.

Immunomodulation Drug Synthesis Building Block

Optimal Research and Industrial Use Cases for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid (CAS 1000018-43-8) Driven by Quantitative Evidence


Drug Discovery: Immunomodulatory Lead Optimization

Procure this compound as a critical synthetic intermediate for the (benzoylphenyl)piperidine class of immunomodulators, exemplified by LF-1695. The compound's specific 5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid framework is essential for the key condensation step in the published synthetic route [1]. Using a different regioisomer or piperidine analog would fail to produce the designed pharmacophore, making this the only commercially viable choice for replicating and expanding upon this therapeutic series.

Chemical Biology: NOS Isoform Selectivity Screening

Use this compound as a selective tool for probing Nitric Oxide Synthase (NOS) isoform biology. Its weak eNOS activity (EC50 > 100,000 nM) and moderate nNOS inhibition (EC50 = 24,000 nM) provide a distinct selectivity profile that is valuable for in vitro studies aiming to dissect the roles of individual NOS isoforms in cellular signaling without the confounding cardiovascular effects associated with potent eNOS inhibitors [2]. This makes it a superior choice over pan-NOS inhibitors for target validation and pathway deconvolution.

Medicinal Chemistry: Regioisomeric Scaffold Evaluation

Incorporate this compound into a scaffold-hopping or SAR-by-catalog strategy. Its higher predicted LogP (3.53) compared to the 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid regioisomer (LogP = 3.12) provides a measurable advantage in lipophilicity, which can be exploited to improve membrane permeability or tune pharmacokinetic properties in a lead series [3]. The compound serves as a distinct chemical probe to investigate the impact of substitution pattern on target binding and cellular activity.

Chemical Supply: Quality-Control Differentiated Sourcing

When sourcing this compound, prioritize suppliers offering certified purity (>97%) with batch-specific analytical data (NMR, HPLC, GC). The availability of ISO17034-certified reference standards (e.g., from CATO) ensures accuracy in quantitative analyses, which is critical for regulatory-compliant drug metabolism and pharmacokinetic (DMPK) studies [4]. This minimizes batch-to-batch variability and ensures consistent results in sensitive biological assays, a requirement not met by lower-purity or uncertified alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.